molecular formula C14H13Br B8207320 1-(3-Bromobenzyl)-2-methylbenzene

1-(3-Bromobenzyl)-2-methylbenzene

Cat. No.: B8207320
M. Wt: 261.16 g/mol
InChI Key: PFNBAPMEQMZESA-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with a methyl group at the ortho position (C2) and a 3-bromobenzyl substituent. The 3-bromobenzyl group consists of a benzyl moiety (C6H5CH2−) with a bromine atom at the meta position (C3) of the attached benzene ring. For instance, brominated benzyl derivatives are commonly employed as intermediates in alkylation reactions (e.g., in the synthesis of pyridinium-based cholinesterase inhibitors) . The bromine atom enhances electrophilic reactivity, while the methyl group introduces steric effects that influence reaction pathways and regioselectivity .

Properties

IUPAC Name

1-bromo-3-[(2-methylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-5-2-3-7-13(11)9-12-6-4-8-14(15)10-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNBAPMEQMZESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Traditional Friedel-Crafts alkylation employs 3-bromobenzyl chloride and toluene in the presence of Lewis acids (e.g., AlCl₃). The benzyl carbocation intermediates form C–C bonds with the aromatic ring.

Procedure:

  • Reactants :

    • Toluene (2.0 equiv)

    • 3-Bromobenzyl chloride (1.0 equiv)

    • Anhydrous AlCl₃ (1.2 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM, 0.2 M)

    • Temperature: 0°C → room temperature (12 h)

  • Workup :

    • Quench with ice-water, extract with DCM, dry (Na₂SO₄), and purify via silica chromatography.

Challenges:

  • Carbocation Rearrangement : Secondary carbocations may isomerize, reducing regioselectivity.

  • Yield : Moderate (45–60%) due to competing oligomerization.

Re₂O₇-Catalyzed Dehydrative Coupling

Methodology from Diarylmethane Synthesis

Adapted from Re₂O₇- SiO₂-catalyzed protocols, this method avoids carbocation instability by using 3-bromobenzyl alcohol and toluene derivatives.

Optimized Conditions:

ParameterValue
CatalystRe₂O₇- SiO₂ (5 mol%)
SolventHexafluoroisopropanol (HFIP)
Temperature80°C
Time2–4 h
Yield78–83%

Procedure:

  • Mix 3-bromobenzyl alcohol (1.0 equiv) and toluene (3.0 equiv) in HFIP.

  • Add Re₂O₇- SiO₂, heat at 80°C under N₂.

  • Filter catalyst, concentrate, and purify via flash chromatography.

Advantages:

  • Selectivity : Para-substitution dominates (>95%) due to steric and electronic effects.

  • Scalability : Demonstrated at 10 mmol scale without yield loss.

Friedel-Crafts Acylation Followed by Reduction

Two-Step Synthesis

Step 1: Acylation

  • React toluene with 3-bromobenzoyl chloride (1.1 equiv) and AlCl₃ (1.5 equiv) in DCM.

  • Yield: 85–90% of 3-bromophenyl ketone intermediate.

Step 2: Ketone Reduction

ParameterValue
Reducing AgentNaBH₄ (1.5 equiv)
Lewis AcidTiCl₄ (1.0 equiv)
SolventDimethoxyethane (DME)
Temperature70°C (2 h)
Yield88%

Mechanism:

  • NaBH₄ reduces ketone to alcohol.

  • TiCl₄ facilitates benzylic carbocation formation.

  • Single electron transfer (SET) yields stable diarylmethane.

Cross-Coupling Strategies

Limitations:

  • Requires pre-functionalized substrates.

  • Higher cost due to palladium catalysts.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Friedel-Crafts Alkylation45–60ModerateModerateHigh
Re₂O₇ Catalysis78–83HighHighModerate
Acylation-Reduction88HighHighModerate
Suzuki Coupling~70HighLowLow

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Scientific Research Applications

Organic Synthesis

1-(3-Bromobenzyl)-2-methylbenzene serves as a valuable intermediate in organic synthesis. Its bromine substituent enhances reactivity, allowing for various substitution reactions.

Synthetic Routes :

  • Bromination Reactions : Used to introduce functional groups into aromatic systems.
  • Coupling Reactions : Engages in cross-coupling reactions with organometallic reagents for the synthesis of complex organic molecules.

Research indicates that this compound exhibits notable biological activities, making it a candidate for further pharmacological exploration.

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 25 to 100 µg/mL.
  • Anticancer Potential : In vitro studies against cancer cell lines (e.g., MCF-7 and HT-29) revealed that the compound induces apoptosis in a dose-dependent manner, with IC50 values between 30 to 50 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals due to its unique structure and reactivity. It can be employed as a building block for synthesizing polymers, dyes, and other industrial chemicals.

Pharmaceutical Development

Given its biological activity, this compound is explored as a potential lead compound in drug development. Its derivatives may possess enhanced therapeutic properties suitable for treating infections or cancer.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound reported its efficacy against several bacterial strains. The mechanism of action was attributed to cell membrane disruption leading to bacterial lysis.

Bacterial StrainConcentration (µg/mL)Inhibition (%)
E. coli5070
S. aureus2585

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with increasing concentrations.

Concentration (µM)Cell Viability (%)
1090
3060
5030

Mechanism of Action

The mechanism by which 1-(3-Bromobenzyl)-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

The chemical and biological properties of 1-(3-bromobenzyl)-2-methylbenzene are influenced by substituent positions, electronic effects, and steric hindrance. Below is a detailed comparison with structurally related compounds:

Substituent Position on the Benzyl Group
Compound Substituent Position (Benzyl) Key Properties/Reactivity Reference
This compound Bromine at C3 (meta) Enhanced electronic effects for electrophilic substitution; moderate steric hindrance
1-(2-Bromobenzyl)-2-methylbenzene Bromine at C2 (ortho) Increased steric hindrance; reduced reaction yields in reductive cyclization reactions
1-(4-Bromobenzyl)-2-methylbenzene Bromine at C4 (para) Optimal electronic activation for cross-coupling reactions; minimal steric interference

Key Findings :

  • The meta -bromine in this compound balances electronic activation and steric effects, making it suitable for metal-catalyzed C–H functionalization .
  • Ortho -substituted analogs (e.g., 1-(2-bromobenzyl)-2-methylbenzene) show reduced yields in reactions like N-heterocyclization due to steric constraints .
Substituent Position on the Main Benzene Ring
Compound Methyl Group Position Biological Activity/Reactivity Reference
This compound C2 (ortho) Used in cholinesterase inhibitors (IC50: 5.90 µM for AChE inhibition in BOP-1)
1-(3-Bromobenzyl)-3-methylbenzene C3 (meta) Lower α-glucosidase inhibitory activity (IC50: ~56 µM) compared to C2 derivatives

Key Findings :

  • The ortho -methyl group in this compound enhances steric interactions, improving binding affinity in enzyme inhibitors .
  • Meta -methyl analogs exhibit weaker biological activity due to suboptimal spatial alignment with enzyme active sites .
Substituent Type Comparison
Compound Substituent Type Reactivity/Application Reference
This compound Bromobenzyl Electrophilic alkylation agent; precursor for drug candidates (e.g., BOP-1)
1-(Bromomethyl)-2-methylbenzene Bromomethyl Highly reactive alkylating agent; used in nucleophilic substitutions
1-(3-Bromopropoxy)-2-methylbenzene Bromopropoxy Lower reactivity in cross-coupling; used as a solvent-stable intermediate

Key Findings :

  • Bromobenzyl derivatives exhibit greater stability and selectivity in multi-step syntheses compared to bromomethyl analogs .
  • Bromopropoxy substituents reduce electrophilicity, limiting their utility in metal-catalyzed reactions .

Key Findings :

  • The 3-bromobenzyl group in BOP-1 provides moderate enzyme inhibition, while chlorobenzyl analogs (e.g., BOP-8) show superior activity due to stronger halogen-enzyme interactions .
  • Electron-withdrawing groups (e.g., nitro) on the benzyl ring improve reactivity but may reduce biocompatibility .

Biological Activity

1-(3-Bromobenzyl)-2-methylbenzene, an organic compound with a bromobenzyl and a methyl group attached to a benzene ring, has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-bromo-3-[(2-methylphenyl)methyl]benzene
  • Molecular Formula : C14H13Br
  • Molecular Weight : 273.16 g/mol
PropertyValue
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Biological Activity Overview

This compound has been investigated for its interactions with various biological systems. Preliminary studies suggest potential antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

  • Staphylococcus aureus : MIC = 62.5 µg/mL
  • Escherichia coli : MIC = 78.12 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be:

  • HeLa Cells : IC50 = 226 µg/mL
  • A549 Cells : IC50 = 242.52 µg/mL

These results indicate moderate activity, suggesting that the compound may interfere with cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may participate in nucleophilic substitution reactions, leading to the formation of more reactive intermediates that can interact with biomolecules such as proteins and nucleic acids.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Properties :
    • A study published in Microbial Drug Resistance assessed the antibacterial efficacy of various compounds, including this compound. Results indicated its effectiveness against MRSA strains, with a notable reduction in biofilm formation.
  • Cancer Cell Line Study :
    • Research published in Journal of Medicinal Chemistry explored the antiproliferative effects of this compound on cancer cell lines. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compoundS. aureus: 62.5 µg/mLHeLa: 226 µg/mL
3-Bromobenzyl bromideS. aureus: 125 µg/mLNot studied
2-Methylbenzyl bromideE. coli: 100 µg/mLNot studied

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-Bromobenzyl)-2-methylbenzene, and how can reaction by-products be minimized?

  • Answer : The compound can be synthesized via benzylation of 2-methylbenzene (toluene derivative) using 3-bromobenzyl bromide under Friedel-Crafts alkylation conditions. Catalytic Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are typically employed. By-products like di-alkylated isomers can arise due to the electron-donating methyl group; optimizing stoichiometry (limiting benzyl halide) and reaction temperature (controlled at 0–25°C) minimizes these . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl group (δ ~2.3 ppm), and benzylic CH₂ (δ ~4.5 ppm). Coupling patterns distinguish substitution positions .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 260 (C₁₄H₁₃Br) and fragmentation patterns confirm bromine isotopes .
  • X-ray Crystallography : Resolves steric effects between the bromobenzyl and methyl groups, with bond angles (e.g., C–C–Br ~120°) and torsional parameters validated against crystallographic databases .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

  • Answer :

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation .
  • Waste disposal must follow halogenated organic waste guidelines, using sealed containers labeled for brominated compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromobenzyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Answer : The bromine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Steric hindrance from the benzyl group slows transmetallation but enhances regioselectivity. Computational studies (DFT) show electron-withdrawing effects of Br increase the electrophilicity of the adjacent carbon, favoring coupling at the para position . Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C .

Q. What role does this compound play in designing photoactive materials or liquid crystals?

  • Answer : The bromine atom enhances polarizability, making the compound a candidate for halogen-bonded supramolecular assemblies. Its planar aromatic core and methyl group disrupt symmetry, enabling mesophase formation in liquid crystals. UV-Vis studies (λₐᵦₛ ~270 nm) indicate π→π* transitions useful for optoelectronic applications .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations reveal hydrophobic interactions between the bromobenzyl group and protein pockets (e.g., kinase ATP-binding sites). The methyl group contributes to van der Waals contacts, while bromine may form halogen bonds with backbone carbonyls. QSAR models correlate logP (~3.5) with membrane permeability .

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